molecular formula C10H6FNO3 B14058221 2-Fluoro-6-(oxazol-2-yl)benzoic acid

2-Fluoro-6-(oxazol-2-yl)benzoic acid

Cat. No.: B14058221
M. Wt: 207.16 g/mol
InChI Key: GQGGMBFCOUPQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-(oxazol-2-yl)benzoic acid is a heterocyclic compound that features both fluorine and oxazole moieties attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(oxazol-2-yl)benzoic acid typically involves the incorporation of fluorine and oxazole groups into a benzoic acid framework. One common method includes the nucleophilic substitution of a chlorine atom in 2-chlorobenzoic acid with a fluorine atom, followed by the formation of the oxazole ring through cyclization reactions involving appropriate precursors .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the incorporation of fluorine and the formation of the oxazole ring .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(oxazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2-Fluoro-6-(oxazol-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(oxazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and oxazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biological processes. Detailed studies on its mechanism of action often involve molecular docking and in vitro assays to elucidate its effects .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-6-(oxazol-2-yl)benzoic acid is unique due to the presence of both fluorine and oxazole groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H6FNO3

Molecular Weight

207.16 g/mol

IUPAC Name

2-fluoro-6-(1,3-oxazol-2-yl)benzoic acid

InChI

InChI=1S/C10H6FNO3/c11-7-3-1-2-6(8(7)10(13)14)9-12-4-5-15-9/h1-5H,(H,13,14)

InChI Key

GQGGMBFCOUPQNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=NC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.